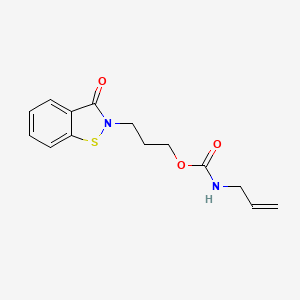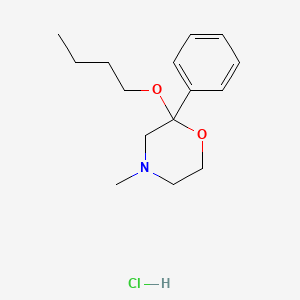
Clofenetamine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofenetamine, ®- is a chemical compound with the molecular formula C20H26ClNO. It is a stereoisomer of clofenamine, characterized by its specific three-dimensional arrangement of atoms. This compound is known for its pharmacological properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clofenetamine, ®- typically involves the reaction of 4-chlorobenzyl chloride with diethylamine in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include the use of solvents such as tetrahydrofuran and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of Clofenetamine, ®- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Clofenetamine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Clofenetamine, ®- has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Clofenetamine, ®- involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Clofenetamine, ®- can be compared with other similar compounds, such as:
Clofenamine: The racemic mixture of clofenamine, which contains both ®- and (S)- enantiomers.
Diphenhydramine: Another antihistamine with a similar structure but different pharmacological properties.
Chlorpheniramine: A related compound with similar uses but distinct chemical structure and effects.
Uniqueness
Clofenetamine, ®- is unique due to its specific stereochemistry, which can result in different biological activity and pharmacokinetics compared to its racemic mixture or other related compounds. This uniqueness makes it valuable for specific research and therapeutic applications.
Properties
CAS No. |
212579-81-2 |
|---|---|
Molecular Formula |
C20H26ClNO |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m1/s1 |
InChI Key |
IKFQEQVEOQNTRJ-HXUWFJFHSA-N |
Isomeric SMILES |
CCN(CC)CCO[C@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
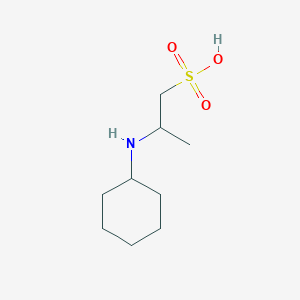
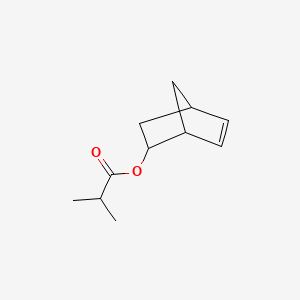
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
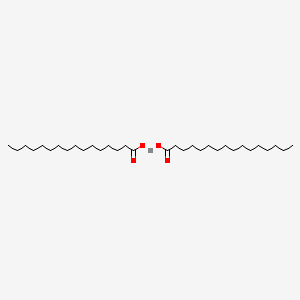

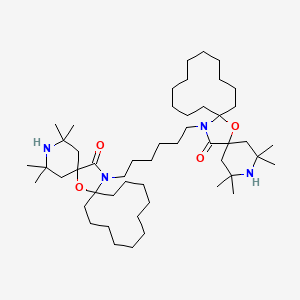
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)


